molecular formula C9H8F4O B2920694 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 1824048-70-5

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B2920694
CAS No.: 1824048-70-5
M. Wt: 208.156
InChI Key: SCNRAPHHGFGRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzyl alcohol moiety

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which can impart unique properties to the final compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl chloride with a suitable alcohol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction conditions may include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom or the trifluoromethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed

    Oxidation: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-4-methyl-3-(trifluoromethyl)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 4-Methyl-3-(trifluoromethyl)benzyl alcohol
  • 2-Fluoro-4-methylbenzyl alcohol

Uniqueness

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the combination of its fluorine, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical and industrial applications. The presence of multiple fluorine atoms can also enhance the compound’s ability to interact with biological targets, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3,14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRAPHHGFGRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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